2,5-Difluoro-4-hydrazinobenzoic acid
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Overview
Description
2,5-Difluoro-4-hydrazinobenzoic acid is an organic compound characterized by the presence of two fluorine atoms and a hydrazine group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-hydrazinobenzoic acid typically involves the introduction of fluorine atoms and a hydrazine group onto a benzoic acid derivative. One common method involves the nitration of 2,5-difluorobenzoic acid followed by reduction to introduce the hydrazine group. The reaction conditions often require the use of strong acids and reducing agents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-hydrazinobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Various substituted benzoic acids
Scientific Research Applications
2,5-Difluoro-4-hydrazinobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-hydrazinobenzoic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-3-hydrazinobenzoic acid
- 2,5-Difluoro-4-nitrobenzoic acid
- 2,5-Difluoro-4-aminobenzoic acid
Uniqueness
2,5-Difluoro-4-hydrazinobenzoic acid is unique due to the specific positioning of the fluorine atoms and the hydrazine group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise chemical modifications are required.
Properties
Molecular Formula |
C7H6F2N2O2 |
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Molecular Weight |
188.13 g/mol |
IUPAC Name |
2,5-difluoro-4-hydrazinylbenzoic acid |
InChI |
InChI=1S/C7H6F2N2O2/c8-4-2-6(11-10)5(9)1-3(4)7(12)13/h1-2,11H,10H2,(H,12,13) |
InChI Key |
BDMSXHOTPIYMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)NN)F)C(=O)O |
Origin of Product |
United States |
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